molecular formula C2H7I2NO2 B14170644 2-Aminoacetic acid;dihydroiodide CAS No. 6227-40-3

2-Aminoacetic acid;dihydroiodide

Cat. No.: B14170644
CAS No.: 6227-40-3
M. Wt: 330.89 g/mol
InChI Key: KBVGILSKLKOOKX-UHFFFAOYSA-N
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Description

2-Aminoacetic acid dihydroiodide (commonly referred to as glycine dihydroiodide) is a salt derived from glycine (NH₂-CH₂-COOH), the simplest proteinogenic amino acid, and hydroiodic acid (HI). This compound is formed by the protonation of glycine’s amino group with two equivalents of HI, resulting in a structure where the amino group is doubly protonated (H₃N⁺-CH₂-COO⁻) with two iodide (I⁻) counterions.

Glycine’s amphoteric nature allows it to form stable salts with acids, and its dihydroiodide variant is hypothesized to exhibit unique physicochemical properties due to the combination of its zwitterionic backbone and iodide’s polarizability. Potential applications include iodine supplementation in animal feed (similar to ethylenediamine dihydroiodide, EDDI) or as a precursor in material science, such as stabilizing perovskite structures .

Properties

CAS No.

6227-40-3

Molecular Formula

C2H7I2NO2

Molecular Weight

330.89 g/mol

IUPAC Name

2-aminoacetic acid;dihydroiodide

InChI

InChI=1S/C2H5NO2.2HI/c3-1-2(4)5;;/h1,3H2,(H,4,5);2*1H

InChI Key

KBVGILSKLKOOKX-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)N.I.I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoacetic acid;dihydroiodide typically involves the reaction of glycine with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydroiodide salt. The general reaction can be represented as: [ \text{NH}_2\text{CH}_2\text{COOH} + 2\text{HI} \rightarrow \text{NH}_2\text{CH}_2\text{COOH}\cdot2\text{HI} ]

Industrial Production Methods

Industrial production of 2-Aminoacetic acid;dihydroiodide involves large-scale synthesis using high-purity glycine and hydroiodic acid. The reaction is conducted in reactors with precise temperature and pressure control to maximize yield and purity. The product is then purified through crystallization and filtration processes.

Chemical Reactions Analysis

Types of Reactions

2-Aminoacetic acid;dihydroiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

2-Aminoacetic acid;dihydroiodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.

    Biology: Studied for its role in neurotransmission and as a building block for proteins.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and cytoprotective properties.

    Industry: Used in the production of pharmaceuticals, cosmetics, and food additives

Mechanism of Action

The mechanism of action of 2-Aminoacetic acid;dihydroiodide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethylenediamine Dihydroiodide (EDAI₂)

  • Structure: EDAI₂ is derived from ethylenediamine (H₂N-CH₂-CH₂-NH₂), a diamine, reacting with two equivalents of HI. The resulting structure contains two protonated amino groups and two I⁻ counterions.
  • Applications : Widely used in perovskite solar cells to enhance stability and crystallinity. Also employed as an iodine source in animal feed .
  • Key Differences: Unlike glycine dihydroiodide, EDAI₂ lacks a carboxyl group, making it more basic and hygroscopic. This impacts solubility; EDAI₂ is highly soluble in polar solvents like water and methanol, whereas glycine dihydroiodide may exhibit lower solubility due to its zwitterionic carboxylate .

1,4-Diaminobutane Dihydroiodide (BDAI₂)

  • Structure: A dihydroiodide salt of 1,4-diaminobutane (H₂N-(CH₂)₄-NH₂).
  • Applications : Used in perovskite synthesis for its ability to modulate crystal growth.

Ethylenediamine Dihydroiodide (EDDI)

  • Structure : Similar to EDAI₂ but specifically referenced in veterinary applications.
  • Applications : A bioavailable iodine supplement in cattle feed to prevent iodine deficiency.
  • Comparison : Glycine dihydroiodide could serve a similar nutritional role but with additional benefits from glycine’s metabolic functions (e.g., acting as a neurotransmitter or antioxidant) .

Dihydroxyaluminum Aminoacetate

  • Structure : An aluminum-glycine complex with hydroxide groups.
  • Applications : Used as an antacid and buffering agent in pharmaceuticals.
  • Key Differences : Unlike glycine dihydroiodide, this compound lacks iodine and instead leverages aluminum for acid-neutralizing properties, highlighting how glycine’s salt applications vary with counterion selection .

Physicochemical and Functional Comparisons

Table 1: Comparative Properties of Glycine Dihydroiodide and Analogues

Compound Molecular Formula Molecular Weight Key Applications Solubility (Water) Stability Notes
Glycine dihydroiodide C₂H₇IN₂O₂ ~337.9 g/mol Hypothesized: Iodine supplements, perovskites Moderate (inferred) Likely hygroscopic; sensitive to light
EDAI₂ C₂H₁₀I₂N₂ 435.9 g/mol Perovskite stabilization, feed additive High Hygroscopic; stable under anhydrous conditions
BDAI₂ C₄H₁₂I₂N₂ 463.9 g/mol Perovskite synthesis Moderate Less hygroscopic than EDAI₂
EDDI C₂H₁₀I₂N₂ 435.9 g/mol Veterinary iodine supplement High Stable in dry environments

Key Observations:

Iodine Content : Glycine dihydroiodide’s iodine content (~75% by weight) is comparable to EDAI₂ and EDDI, making it a viable iodine carrier.

Structural Flexibility : The carboxyl group in glycine dihydroiodide may enable unique coordination chemistry in perovskites, unlike purely amine-based dihydroiodides .

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